molecular formula C24H49NO3 B3344356 Diethylaminoethanol, oleate CAS No. 67923-77-7

Diethylaminoethanol, oleate

Cat. No.: B3344356
CAS No.: 67923-77-7
M. Wt: 399.7 g/mol
InChI Key: VIWSULSDRVLYMN-KVVVOXFISA-N
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Description

Diethylaminoethanol, oleate is a chemical compound formed by the reaction of diethylaminoethanol and oleic acid. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its ability to act as a surfactant, emulsifier, and corrosion inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylaminoethanol, oleate can be synthesized through the esterification of diethylaminoethanol with oleic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where diethylaminoethanol and oleic acid are mixed in a specific molar ratio. The mixture is heated and stirred continuously to ensure complete reaction. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Diethylaminoethanol, oleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohols and amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted amines and esters.

Scientific Research Applications

Diethylaminoethanol, oleate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.

    Biology: Employed in the preparation of biological buffers and as a reagent in biochemical assays.

    Medicine: Utilized in the formulation of pharmaceuticals and as a component in drug delivery systems.

    Industry: Acts as a corrosion inhibitor in metalworking fluids and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of diethylaminoethanol, oleate involves its interaction with molecular targets such as cell membranes and proteins. The compound’s surfactant properties allow it to reduce surface tension and enhance the solubility of hydrophobic substances. It also interacts with cellular components, leading to changes in membrane permeability and protein function.

Comparison with Similar Compounds

    Dimethylaminoethanol: Similar in structure but with different alkyl groups.

    Triethanolamine: Contains three ethanolamine groups, offering different chemical properties.

    Diethanolamine: Contains two ethanolamine groups, used in similar applications but with different reactivity.

Uniqueness: Diethylaminoethanol, oleate is unique due to its specific combination of diethylaminoethanol and oleic acid, which imparts distinct surfactant and emulsifying properties. Its ability to act as a corrosion inhibitor and its applications in various fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-(diethylamino)ethanol;(Z)-octadec-9-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-7(4-2)5-6-8/h9-10H,2-8,11-17H2,1H3,(H,19,20);8H,3-6H2,1-2H3/b10-9-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWSULSDRVLYMN-KVVVOXFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CCN(CC)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCN(CC)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893619
Record name (9Z)-9-Octadecenoic acid - 2-(diethylamino)ethanol (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, compd. with 2-(diethylamino)ethanol (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

68478-79-5, 67923-77-7
Record name 9-Octadecenoic acid (9Z)-, reaction products with 2-(diethylamino)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68478-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Octadecenoic acid (9Z)-, compd. with 2-(diethylamino)ethanol (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67923-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Octadecenoic acid (9Z)-, compd. with 2-(diethylamino)ethanol (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067923777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, reaction products with 2-(diethylamino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068478795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, compd. with 2-(diethylamino)ethanol (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Octadecenoic acid (9Z)-, reaction products with 2-(diethylamino)ethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (9Z)-9-Octadecenoic acid - 2-(diethylamino)ethanol (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleic acid, compound with 2-(diethylamino)ethanol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.603
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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